Cas no 14068-54-3 (5-Butyl-1,3,4-thiadiazol-2-amine)
5-Butyl-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Butyl-1,3,4-thiadiazol-2-amine
- 5-butyl-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
- 2-Amino-5-butyl-1,3,4-thiadiazole
- 2-Amino-5-n-butyl-1,3,4-thiadiazol
- 2-amino-5-n-butyl-1,3,4-thiadiazole
- 5-butyl-1,3,4-thiadiazole-2-ylamine
- 5-Butyl-2-amino-1,3,4-thiadiazol
- butylthiadiazolamine
- AURORA 5326
- AKOS BC-3111
- VITAS-BB TBB000081
- IFLAB-BB F1950-0195
- 1,3,4-thiadiazol-2-amine, 5-butyl-
- 5-BUTYL-[1,3,4]THIADIAZOL-2-YLAMINE
- Enamine_001382
- FT-0637006
- J-517224
- HMS1397O18
- MFCD00719784
- Z56769166
- SCHEMBL1968819
- SY131735
- 4Z-0810
- AKOS000271019
- EN300-04625
- 14068-54-3
- DTXSID50364629
- AMY3830
- F1950-0195
- AKOS BBS-00006636
- BBL007635
- G29509
- DTXCID10315672
- STK007771
- DB-042530
- ALBB-009389
-
- MDL: MFCD00719784
- Inchi: 1S/C6H11N3S/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9)
- InChI Key: ZVMPWERUANCLFH-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1CCCC
Computed Properties
- Exact Mass: 157.06700
- Monoisotopic Mass: 157.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 99
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.178
- Boiling Point: 289.4°Cat760mmHg
- Flash Point: 128.8°C
- Refractive Index: 1.571
- PSA: 80.04000
- LogP: 2.04410
5-Butyl-1,3,4-thiadiazol-2-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Butyl-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T117553-50mg |
5-Butyl-1,3,4-thiadiazol-2-amine |
14068-54-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T117553-100mg |
5-Butyl-1,3,4-thiadiazol-2-amine |
14068-54-3 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | T117553-500mg |
5-Butyl-1,3,4-thiadiazol-2-amine |
14068-54-3 | 500mg |
$ 160.00 | 2022-06-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B299885-100mg |
5-Butyl-1,3,4-thiadiazol-2-amine |
14068-54-3 | 95% | 100mg |
¥234.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B299885-500mg |
5-Butyl-1,3,4-thiadiazol-2-amine |
14068-54-3 | 95% | 500mg |
¥806.90 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B938694-100mg |
5-Butyl-1,3,4-thiadiazol-2-amine |
14068-54-3 | 95% | 100mg |
¥215.10 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B938694-500mg |
5-Butyl-1,3,4-thiadiazol-2-amine |
14068-54-3 | 95% | 500mg |
¥747.90 | 2022-09-29 | |
| abcr | AB256759-1 g |
5-Butyl-1,3,4-thiadiazol-2-amine, 95%; . |
14068-54-3 | 95% | 1 g |
€187.10 | 2023-07-20 | |
| abcr | AB256759-5 g |
5-Butyl-1,3,4-thiadiazol-2-amine, 95%; . |
14068-54-3 | 95% | 5 g |
€478.80 | 2023-07-20 | |
| Chemenu | CM434138-100mg |
1,3,4-Thiadiazol-2-amine, 5-butyl- |
14068-54-3 | 95%+ | 100mg |
$51 | 2023-02-18 |
5-Butyl-1,3,4-thiadiazol-2-amine Suppliers
5-Butyl-1,3,4-thiadiazol-2-amine Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-Butyl-1,3,4-thiadiazol-2-amine
Introduction to 5-Butyl-1,3,4-thiadiazol-2-amine (CAS No. 14068-54-3)
5-Butyl-1,3,4-thiadiazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 14068-54-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the thiadiazole class, a structurally diverse group known for its broad spectrum of biological activities. The presence of both nitrogen and sulfur atoms in its core structure imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.
The molecular structure of 5-Butyl-1,3,4-thiadiazol-2-amine consists of a five-membered ring containing one sulfur atom and two nitrogen atoms, with a butyl substituent attached to the second position of the ring. This specific arrangement facilitates various chemical modifications, enabling the synthesis of derivatives with tailored biological properties. The compound’s amine functionality at the 2-position further enhances its reactivity, making it a versatile intermediate in organic synthesis.
In recent years, 5-Butyl-1,3,4-thiadiazol-2-amine has been extensively studied for its potential pharmacological effects. Research has demonstrated its role as a precursor in the development of novel therapeutic agents targeting various diseases. One notable area of investigation is its application in anti-inflammatory and immunomodulatory therapies. Studies have shown that derivatives of this compound can modulate inflammatory pathways by interacting with specific enzymes and receptors involved in immune responses.
Moreover, the agrochemical industry has explored 5-Butyl-1,3,4-thiadiazol-2-amine as a key component in the formulation of pesticides and herbicides. Its structural features contribute to its efficacy in inhibiting the growth of harmful pathogens and weeds while maintaining environmental safety. Recent advancements in green chemistry have prompted researchers to optimize synthetic routes for 5-Butyl-1,3,4-thiadiazol-2-amine, focusing on sustainable methodologies that minimize waste and energy consumption.
The compound’s significance extends to material science as well. Due to its electron-deficient nature and ability to form stable coordination complexes with metals, 5-Butyl-1,3,4-thiadiazol-2-amine has been investigated as a ligand in catalytic systems. These applications leverage its capacity to stabilize transition metal centers, enhancing catalytic efficiency in various organic transformations. Such findings highlight the compound’s versatility beyond traditional pharmaceutical applications.
Recent breakthroughs in computational chemistry have further accelerated the study of 5-butylthiadiazole derivatives. Molecular modeling techniques have enabled researchers to predict binding affinities and metabolic stability with high accuracy, streamlining the drug discovery process. This integration of computational methods with experimental validation has led to the identification of novel analogs with improved pharmacokinetic profiles.
The synthesis of 5-butylthiadiazole derivatives continues to evolve with advancements in synthetic methodologies. Transition-metal-catalyzed reactions have emerged as particularly effective tools for constructing complex thiadiazole scaffolds efficiently. These approaches not only enhance yield but also provide access to previously inaccessible structural motifs, expanding the chemical space available for medicinal chemists.
In conclusion,5-butylthiadiazole derivatives, including 5-butylthiadiazolone, represent a promising class of compounds with diverse applications across pharmaceuticals and agrochemicals. Their unique structural features and reactivity make them invaluable tools for developing innovative solutions to global challenges in health and agriculture. As research progresses,butyl-substituted thiadiazoles are expected to continue playing a pivotal role in advancing scientific understanding and technological innovation.
14068-54-3 (5-Butyl-1,3,4-thiadiazol-2-amine) Related Products
- 100539-95-5(5-Undecyl-1,3,4-thiadiazol-2-amine)
- 52057-90-6(5-Pentyl-1,3,4-thiadiazol-2-amine)
- 141187-32-8(5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine)
- 39223-04-6(5-Propyl-1,3,4-thiadiazol-2-amine)
- 52057-91-7(5-Hexyl-1,3,4-thiadiazol-2-amine)
- 299937-30-7(5-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine)
- 500283-43-2(1,3,4-Thiadiazol-2-amine, 5,5'-(1,8-octanediyl)bis-)
- 52057-89-3(5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine)
- 299935-39-0(5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine)
- 314030-99-4(1,3,4-Thiadiazol-2-amine, 5,5'-(1,5-pentanediyl)bis-)